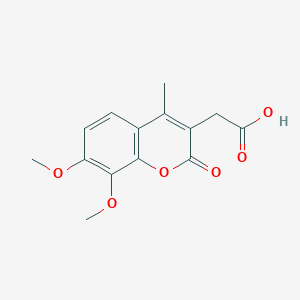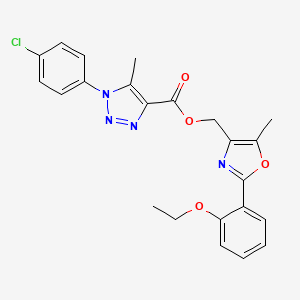
(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid” is a chemical compound with the molecular formula C14H14O6 . It has an average mass of 278.257 Da and a monoisotopic mass of 278.079041 Da .
Molecular Structure Analysis
The molecular structure of “(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid” consists of a chromen ring (a benzopyran derivative) with two methoxy groups at positions 7 and 8, a methyl group at position 4, and an acetic acid group attached to position 3 .Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound has been found to exhibit significant antimicrobial activity. Research indicates that it possesses high activity against Staphylococcus pneumoniae and shows moderate activity against other bacteria such as Pseudomonas aeruginosa , Bacillus subtilis , Bacillus cereus , and Salmonella panama . This suggests its potential use in developing new antimicrobial agents that could be effective in treating various bacterial infections.
Antitumor Properties
Studies involving BDF1 mice bearing 3LL tumor cells have demonstrated that derivatives of this compound can significantly inhibit tumor growth. The inhibition rates observed ranged from 37.2% to 48.2% , indicating its potential as a candidate for antitumor drug development.
Anti-HIV Activity
The compound’s derivatives have been explored for their potential anti-HIV properties. Molecular docking studies suggest that these derivatives could be effective against HIV-1, providing a basis for further research into their use as anti-HIV medications .
Synthesis of Coumarin Derivatives
Coumarins are a class of compounds with various biological and pharmaceutical properties. The compound can be used in the synthesis of coumarin derivatives, which have been extensively studied for their anti-HIV, anticancer, antimicrobial, and antioxidant activities .
Pharmaceutical Applications
Due to its structural similarity to coumarins, this compound could be used in the pharmaceutical industry, particularly in the synthesis of anticoagulants like warfarin and dicoumarol . Its derivatives could also be screened for various pharmacological activities, including anti-inflammatory and anti-asthmatic effects .
Green Chemistry Applications
The synthesis of this compound and its derivatives can be carried out under green chemistry conditions, using environmentally friendly solvents and catalysts. This aligns with the growing trend towards sustainable and eco-friendly chemical processes .
Photoactive Materials
Derivatives of this compound have been used to create water-soluble photoactive materials. These materials have potential applications in the development of light-sensitive devices and coatings .
Organic Synthesis
The compound serves as a building block in organic synthesis, particularly in the creation of complex molecules with potential biological activities. Its versatility in chemical reactions makes it a valuable compound for synthetic chemists .
Propiedades
IUPAC Name |
2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6/c1-7-8-4-5-10(18-2)13(19-3)12(8)20-14(17)9(7)6-11(15)16/h4-5H,6H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADMOGQKDILNCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride](/img/no-structure.png)
![6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3008965.png)
![N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3008966.png)

![2-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3008969.png)

![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B3008973.png)
![N-[4-(acetylamino)phenyl]-1-thieno[3,2-c]pyridin-4-ylpiperidine-3-carboxamide](/img/structure/B3008975.png)
![2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3008976.png)

![8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3008979.png)
![[(3S)-1-tert-Butoxycarbonyl-3-piperidyl]methylzinc iodide solution](/img/structure/B3008983.png)
![4-Methylsulfanyl-2-[4-(morpholine-4-sulfonyl)-2-nitro-phenylamino]-butyric acid](/img/structure/B3008984.png)